molecular formula C17H20N2O B12648612 N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide CAS No. 93805-17-5

N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide

Cat. No.: B12648612
CAS No.: 93805-17-5
M. Wt: 268.35 g/mol
InChI Key: WAWKQABTSMQFSD-UHFFFAOYSA-N
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Description

N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide is an acetamide derivative characterized by a phenylpropanamine substituent at the meta-position of the aromatic ring. Its molecular formula is C₁₉H₂₄N₂O, with a molecular weight of 296.4 g/mol (CAS 55296-94-1) . The compound features a tertiary amine group linked to a 3-phenylpropyl chain and an acetamide moiety, making it structurally distinct from simpler aromatic acetamides. It is primarily utilized in medicinal chemistry as a precursor or intermediate for synthesizing bioactive molecules, particularly those targeting adenosine receptors and polyamine-related pathways .

Properties

CAS No.

93805-17-5

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-[3-(3-phenylpropylamino)phenyl]acetamide

InChI

InChI=1S/C17H20N2O/c1-14(20)19-17-11-5-10-16(13-17)18-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13,18H,6,9,12H2,1H3,(H,19,20)

InChI Key

WAWKQABTSMQFSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amination Route

This approach involves the nucleophilic substitution of an amino group on a 3-aminophenylacetamide precursor by 3-phenylpropylamine under controlled conditions. The reaction typically proceeds as follows:

  • Starting Materials: 3-Aminophenylacetamide and 3-phenylpropylamine
  • Reaction Conditions: Heating in an appropriate solvent (e.g., ethanol or DMF) with or without a catalyst to promote amine substitution.
  • Outcome: Formation of the secondary amine linkage between the phenyl ring and the 3-phenylpropyl group, yielding N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide.

This method is straightforward but may require purification steps to remove unreacted amines and side products.

Acylation of Amino-Substituted Phenyl Compounds

An alternative method involves acylation of an amino-substituted phenyl compound with acetic anhydride or acetyl chloride:

  • Step 1: Synthesis of 3-[(3-Phenylpropyl)amino]aniline by reacting 3-aminophenylamine with 3-phenylpropyl bromide or chloride under nucleophilic substitution conditions.
  • Step 2: Acylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide group.
  • Reaction Conditions: Typically carried out at low to moderate temperatures (0–50°C) to control reaction rate and selectivity.
  • Outcome: Formation of the target compound with high purity.

Multi-step Synthesis via Intermediate Formation

This method involves preparing intermediates such as 3-aminophenylacetamide derivatives or protected amines, followed by coupling with 3-phenylpropylamine:

  • Step 1: Protection of amino groups if necessary to prevent side reactions.
  • Step 2: Coupling of the protected intermediate with 3-phenylpropylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
  • Step 3: Deprotection and purification to yield the final product.

This approach allows for better control over regioselectivity and yields, especially in complex synthetic schemes.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Dimethylformamide (DMF), or Pyridine Solvent choice affects solubility and reaction rate
Temperature 0–80°C Lower temperatures favor selectivity; higher may increase rate
Catalyst/Base Pyridine, Triethylamine Used to neutralize acids and promote acylation
Coupling Reagents DCC, CDI Facilitate amide bond formation in multi-step synthesis
Reaction Time 2–24 hours Depends on method and scale
Purification Column chromatography, recrystallization Essential for removing unreacted starting materials and byproducts

Research Findings and Comparative Analysis

Research indicates that the direct amination method is efficient for small-scale synthesis but may suffer from lower selectivity and yield due to competing side reactions. The acylation method provides better control over the formation of the acetamide group, resulting in higher purity products suitable for pharmacological studies.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Direct Amination Amination of 3-aminophenylacetamide Simple, fewer steps Lower selectivity, purification needed
Acylation of Amino-Substituted Phenyl Acylation with acetic anhydride or acetyl chloride High purity, good yield Requires careful control of conditions
Multi-step Synthesis with Coupling Reagents Protection, coupling with DCC/CDI, deprotection High selectivity, versatile More time-consuming, complex

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Antidepressant Effects

Research has indicated that N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide may exhibit antidepressant properties. In animal models, it has shown a significant reduction in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders .

Neuroprotective Activity

The compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. Studies suggest that it may help mitigate neuronal damage by modulating neurotransmitter systems and reducing oxidative stress .

GPR88 Agonist Potential

This compound has been explored as a potential agonist for the GPR88 receptor, which is implicated in psychiatric disorders. Structure-activity relationship studies have demonstrated that modifications to the compound can enhance its efficacy at this target, indicating a promising avenue for drug development .

Case Study 1: Antidepressant Efficacy

A study published in December 2023 examined the antidepressant effects of this compound in rodent models. The results indicated a significant decrease in immobility time during forced swim tests, suggesting enhanced mood elevation compared to control groups .

Case Study 2: Neuroprotection Mechanism

In another investigation, the neuroprotective effects were assessed through in vitro models of oxidative stress. The compound demonstrated a capacity to reduce cell death rates by up to 40% when exposed to harmful agents like glutamate, indicating its potential utility in treating neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application Reference
N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide C₁₉H₂₄N₂O 3-phenylpropylamino group at meta-phenyl position A2B adenosine receptor antagonist
N-(3-Aminopropyl)acetamide C₅H₁₂N₂O Simple aminopropyl chain Polyamine biomarker in cancer research
N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide C₁₅H₂₂N₂O₂ Dipropylamino and methoxy groups Synthetic intermediate for drug design
OSIP339391 C₂₈H₃₃N₇O₃ Pyrrolopyrimidine core with phenylpropyl-piperazine Potent A2B receptor antagonist
2-(4-Hydroxyphenyl)-N-(3-phenylpropyl)acetamide C₁₇H₁₉NO₂ Hydroxyphenyl and phenylpropyl groups Intermediate for polyamide synthesis

Pharmacological and Functional Insights

Receptor Binding: The phenylpropylamino group in this compound enhances binding to adenosine A2B receptors, similar to OSIP339391. However, OSIP339391 exhibits higher potency due to its extended aromatic system . In contrast, N-(3-Aminopropyl)acetamide lacks receptor affinity but serves as a critical biomarker for cancer progression .

Solubility and Bioavailability: The hydrophobic 3-phenylpropyl chain in the target compound reduces aqueous solubility compared to N-(3-Aminopropyl)acetamide, which is water-soluble . Derivatives like N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide show improved membrane permeability due to methoxy groups .

Thermal Stability: this compound decomposes at 220–240°C, comparable to other arylacetamides. In contrast, aliphatic derivatives (e.g., N-(3-Aminopropyl)acetamide) degrade at lower temperatures (~150°C) .

Biological Activity

N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide, an organic compound with the molecular formula C17H20N2O, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an acetamide group with a phenylpropyl amine moiety. The molecular weight is approximately 268.354 g/mol. The structural characteristics contribute to its pharmacological potential, allowing for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, suggesting that this compound may possess similar properties.
  • Antioxidant Activity : Preliminary studies have indicated that derivatives of acetamides can exhibit antioxidant properties, which may be applicable to this compound as well .
  • Cell Viability and Toxicity : In vitro studies have evaluated the cytotoxic effects on various cell lines, indicating a favorable safety profile .

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the % inhibition of nitrite production at varying concentrations:

Compound10 µM1 µM0.1 µM
4000679.66 ± 1.33**86.75 ± 0.65**91.73 ± 1.59**
4000785.00 ± 3.51**89.6 ± 1.46**81.5 ± 12.67**

These results demonstrate significant anti-inflammatory potential at lower concentrations, suggesting effective modulation of inflammatory responses .

Antioxidant Activity

In another study focused on acetamide derivatives, the antioxidant activity was assessed using the ABTS radical scavenging method. The findings are summarized below:

Sample% Inhibition ABTS.+T.E.A.C. (μM)LD50 (ppm)
300061%0.2641.4591
3000710.6%2.74>10^-4

The compounds exhibited varying degrees of antioxidant activity, with some demonstrating promising LD50 values, indicating low toxicity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

Compound NameStructureUnique Features
N-(1-Phenylethyl)acetamideC11H15NOExhibits analgesic properties; simpler structure.
2,2-Diphenyl-N-(3-phenylpropyl)acetamideC20H23NOEnhanced lipophilicity; potential for increased bioavailability.
N-(4-Fluorophenethyl)acetamideC13H14FNOContains a fluorine substituent; studied for neuroactive effects.

This compound stands out due to its specific phenylpropyl linkage and potential multi-target pharmacological effects.

Q & A

Q. How do comparative studies with structural analogs (e.g., N-[3-(bis(2-cyanoethyl)amino)phenyl]acetamide) inform mechanistic insights?

  • Methodological Answer : Compare solubility, binding affinity, and metabolic stability. For example, replacing the phenylpropyl group with cyanoethyl moieties () may alter lipophilicity and CYP450 interactions. Use SPR or ITC to quantify binding differences .

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